methyl 2-{[(2-methylcyclopropyl)carbonyl]amino}benzoate
Overview
Description
Methyl 2-{[(2-methylcyclopropyl)carbonyl]amino}benzoate, also known as MMB, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MMB is a member of the benzoate family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of methyl 2-{[(2-methylcyclopropyl)carbonyl]amino}benzoate is not fully understood, but it is believed to act on the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation and pain. methyl 2-{[(2-methylcyclopropyl)carbonyl]amino}benzoate has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
methyl 2-{[(2-methylcyclopropyl)carbonyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. methyl 2-{[(2-methylcyclopropyl)carbonyl]amino}benzoate has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-{[(2-methylcyclopropyl)carbonyl]amino}benzoate in lab experiments is its specificity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, one limitation of using methyl 2-{[(2-methylcyclopropyl)carbonyl]amino}benzoate in lab experiments is its low solubility in water, which can make it difficult to administer to animals.
Future Directions
There are several future directions for research on methyl 2-{[(2-methylcyclopropyl)carbonyl]amino}benzoate. One area of research is the development of more efficient methods of synthesis. Another area of research is the development of more water-soluble derivatives of methyl 2-{[(2-methylcyclopropyl)carbonyl]amino}benzoate, which would make it easier to administer in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of methyl 2-{[(2-methylcyclopropyl)carbonyl]amino}benzoate and its potential applications in the treatment of pain and inflammation, as well as cancer.
Scientific Research Applications
Methyl 2-{[(2-methylcyclopropyl)carbonyl]amino}benzoate has been the subject of scientific research due to its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. methyl 2-{[(2-methylcyclopropyl)carbonyl]amino}benzoate has also been shown to have antitumor properties, making it a potential candidate for the treatment of cancer.
properties
IUPAC Name |
methyl 2-[(2-methylcyclopropanecarbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-7-10(8)12(15)14-11-6-4-3-5-9(11)13(16)17-2/h3-6,8,10H,7H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMFAFZUMWPGLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=CC=C2C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(2-methylcyclopropyl)carbonyl]amino}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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